

reconstitution and dilution of PSI-7409 tetrasodium for experiments

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	PSI-7409 tetrasodium	
Cat. No.:	B15567950	Get Quote

Application Notes and Protocols for PSI-7409 Tetrasodium

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the reconstitution, dilution, and experimental use of **PSI-7409 tetrasodium**, the active triphosphate metabolite of the antiviral prodrug Sofosbuvir. The information is intended to guide researchers in accurately preparing this compound for in vitro assays targeting the Hepatitis C Virus (HCV) NS5B polymerase.

Product Information and Storage

PSI-7409 tetrasodium is a nucleotide analog that acts as a chain terminator for the HCV RNA-dependent RNA polymerase (NS5B), effectively inhibiting viral replication.[1][2][3] Proper storage is critical to maintain its stability and activity.



Parameter	Recommendation
Form	White to off-white solid
Storage of Powder	Store at -20°C for up to 3 years.
Storage of Stock Solution	Aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[3][4]
Solubility	Soluble in water (H ₂ O) and Phosphate-Buffered Saline (PBS).[4]

Reconstitution of PSI-7409 Tetrasodium Stock Solution

This protocol describes the preparation of a high-concentration stock solution of **PSI-7409 tetrasodium**.

Materials:

- PSI-7409 tetrasodium powder
- Sterile, nuclease-free water or PBS (pH 7.4)
- Sterile, low-retention microcentrifuge tubes
- · Calibrated pipettes and sterile, low-retention tips
- Vortex mixer
- Ultrasonic bath (optional)

Protocol:

• Equilibration: Allow the vial of **PSI-7409 tetrasodium** powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.



- Calculation: Determine the required volume of solvent to achieve the desired stock solution concentration. For example, to prepare a 10 mM stock solution from 1 mg of PSI-7409 tetrasodium (M.W. 588.09 g/mol for the tetrasodium salt), you would add 170 μL of solvent.
- Reconstitution: Carefully add the calculated volume of sterile, nuclease-free water or PBS to the vial.
- Dissolution: Gently vortex the solution for 1-2 minutes to dissolve the powder. If needed, sonicate the vial in an ultrasonic bath for short intervals to aid dissolution.[4] Visually inspect the solution to ensure it is clear and free of particulates.
- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, low-retention microcentrifuge tubes. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Dilution of PSI-7409 Tetrasodium Working Solutions

This protocol outlines the preparation of working solutions from the concentrated stock solution for use in experiments.

Materials:

- Reconstituted PSI-7409 tetrasodium stock solution
- Appropriate sterile, nuclease-free assay buffer (e.g., Tris-HCl buffer with MgCl₂)
- Sterile, low-retention microcentrifuge tubes
- Calibrated pipettes and sterile, low-retention tips

Protocol:

- Thawing: Thaw a single aliquot of the stock solution on ice.
- Serial Dilution: Perform serial dilutions of the stock solution using the appropriate assay buffer to achieve the desired final concentrations for your experiment. It is recommended to prepare fresh dilutions for each experiment.



• Final Concentration: The final concentration of PSI-7409 will depend on the specific assay. For HCV NS5B polymerase inhibition assays, typical IC₅₀ values range from 0.7 μM to 2.8 μM depending on the HCV genotype.[1][3][4] Therefore, a dilution series bracketing this range is recommended.

Experimental Data and Applications

PSI-7409 is the active form of the prodrug Sofosbuvir and acts by inhibiting the HCV NS5B polymerase.[3]

In Vitro Activity of PSI-7409 against HCV NS5B

Polymerase

HCV Genotype	IC ₅₀ (μM)
Genotype 1b	1.6[1][3][4]
Genotype 2a	2.8[1][3][4]
Genotype 3a	0.7[1][3][4]
Genotype 4a	2.6[1][3][4]

Selectivity Profile of PSI-7409

Polymerase	IC ₅₀ (μM)
Human DNA Polymerase α	550[1][3][4]
Human DNA Polymerase β	>1000[1][3][4]
Human DNA Polymerase γ	>1000[1][3][4]

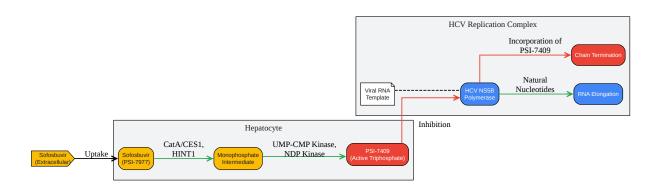
Signaling Pathway and Experimental Workflow Diagrams

Sofosbuvir Activation and HCV NS5B Inhibition Pathway

The following diagram illustrates the intracellular conversion of the prodrug Sofosbuvir to its active triphosphate form, PSI-7409, and its subsequent mechanism of action in inhibiting HCV



RNA replication. Sofosbuvir enters the hepatocyte and is metabolized by human cathepsin A (CatA) or carboxylesterase 1 (CES1) and histidine triad nucleotide-binding protein 1 (HINT1) to its monophosphate intermediate. This is then phosphorylated by UMP-CMP kinase and nucleoside diphosphate kinase to the active triphosphate, PSI-7409. PSI-7409 acts as a competitive inhibitor of the natural nucleotide substrates for the HCV NS5B polymerase. Its incorporation into the growing viral RNA chain leads to chain termination and halts viral replication.



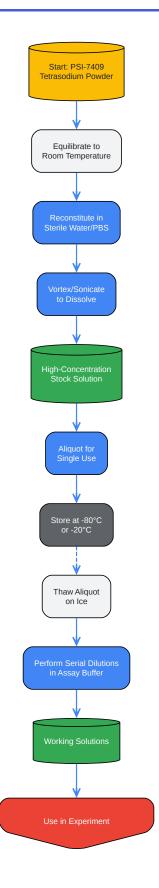
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Caption: Sofosbuvir activation and mechanism of HCV NS5B inhibition.

Experimental Workflow for PSI-7409 Reconstitution and Dilution

This diagram outlines the key steps for preparing **PSI-7409 tetrasodium** solutions for in vitro experiments.





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- To cite this document: BenchChem. [reconstitution and dilution of PSI-7409 tetrasodium for experiments]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15567950#reconstitution-and-dilution-of-psi-7409tetrasodium-for-experiments]

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